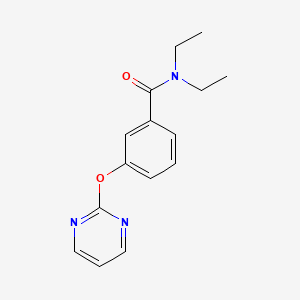

![molecular formula C16H27N3O3 B5514484 [1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds with pyrazole and piperidine structures, a common approach includes ring closure reactions and the use of specific reagents to introduce functional groups (Halim & Ibrahim, 2022). Another method involves the reaction of ethyl β-methoxycrotonate with carbonyl compounds to produce pyrazolin-5-ones, showcasing the versatility in achieving complex ring systems (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic techniques and theoretical calculations, such as DFT (Density Functional Theory), to predict and confirm the geometry, electronic structure, and reactivity of a compound. For instance, NBO (Natural Bond Orbital) analysis can reveal hyperconjugative interactions, crucial for understanding the stability and reactivity of molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The reactivity of compounds containing pyrazole and piperidine units can be influenced by their functional groups. Studies on similar molecules have shown that local reactivity descriptors support high reactivity for nucleophilic attack at specific carbon atoms, indicating potential sites for further chemical transformations (Halim & Ibrahim, 2022).

科学的研究の応用

Novel Synthesis Techniques

- Title: InCl3-promoted a novel Prins cyclization for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives

- Summary: This research discusses the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives using a novel Prins cyclization method. It highlights a new approach to synthesizing complex organic compounds, potentially including variations of the queried compound.

- Reference: (Reddy et al., 2012)

Spectral Analysis and Quantum Studies

- Title: Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

- Summary: This paper explores the spectral and quantum properties of a novel pyrazole derivative, offering insights into the electronic and structural characteristics of similar compounds.

- Reference: (Halim & Ibrahim, 2022)

Molecular Interaction Studies

- Title: Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

- Summary: This research provides an in-depth analysis of the molecular interactions between a pyrazole derivative and CB1 cannabinoid receptors, contributing to the understanding of how similar compounds might interact with biological targets.

- Reference: (Shim et al., 2002)

Catalysis and Green Chemistry

- Title: Carbon dioxide-to-methanol single-pot conversion using a C-scorpionate iron(II) catalyst

- Summary: This study demonstrates the use of an iron(II) scorpionate catalyst for converting carbon dioxide to methanol, a process potentially relevant for compounds with similar structures.

- Reference: (Ribeiro, Martins, & Pombeiro, 2017)

作用機序

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds .

将来の方向性

特性

IUPAC Name |

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O3/c1-4-13-12(2)14(18-17-13)15(21)19-8-5-6-16(10-19,11-20)7-9-22-3/h20H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKRVESBHLDLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N2CCCC(C2)(CCOC)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

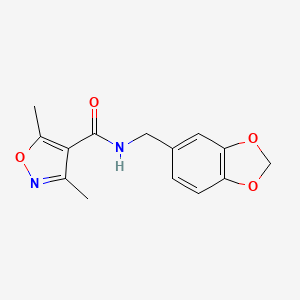

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

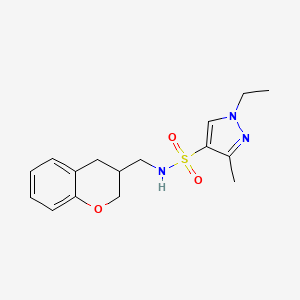

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

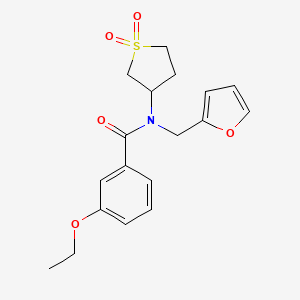

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)